molecular formula C12H10ClN3O B11806543 2-chloro-N'-hydroxy-6-phenylpyridine-3-carboximidamide

2-chloro-N'-hydroxy-6-phenylpyridine-3-carboximidamide

Cat. No.: B11806543
M. Wt: 247.68 g/mol
InChI Key: YOLJFPBYHNISSM-UHFFFAOYSA-N
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Description

2-chloro-N’-hydroxy-6-phenylpyridine-3-carboximidamide is a heterocyclic compound that features a pyridine ring substituted with a chlorine atom, a hydroxy group, a phenyl group, and a carboximidamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N’-hydroxy-6-phenylpyridine-3-carboximidamide typically involves the reaction of 2-chloropyridine derivatives with appropriate reagents under controlled conditions. One common method involves the nucleophilic substitution of 2-chloropyridine with hydroxylamine to introduce the hydroxy group, followed by the introduction of the phenyl group through a palladium-catalyzed cross-coupling reaction. The carboximidamide group can be introduced via a reaction with cyanamide under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of microwave-assisted synthesis can also be employed to reduce reaction times and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

2-chloro-N’-hydroxy-6-phenylpyridine-3-carboximidamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The carboximidamide group can be reduced to form an amine.

    Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the chlorine atom.

Major Products Formed

Scientific Research Applications

2-chloro-N’-hydroxy-6-phenylpyridine-3-carboximidamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-chloro-N’-hydroxy-6-phenylpyridine-3-carboximidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy group can form hydrogen bonds with active sites, while the phenyl group can engage in π-π interactions with aromatic residues. The carboximidamide group can act as a hydrogen bond donor or acceptor, facilitating binding to the target molecule .

Comparison with Similar Compounds

Similar Compounds

    2-chloro-5-phenylpyridine-3-carboxaldehyde: Similar structure but with an aldehyde group instead of a carboximidamide group.

    2-chloro-3-hydroxypyridine: Lacks the phenyl and carboximidamide groups.

    2-chloro-6-phenylpyridine: Lacks the hydroxy and carboximidamide groups.

Uniqueness

2-chloro-N’-hydroxy-6-phenylpyridine-3-carboximidamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of the hydroxy, phenyl, and carboximidamide groups allows for diverse interactions with molecular targets, making it a versatile compound for various applications.

Properties

IUPAC Name

2-chloro-N'-hydroxy-6-phenylpyridine-3-carboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClN3O/c13-11-9(12(14)16-17)6-7-10(15-11)8-4-2-1-3-5-8/h1-7,17H,(H2,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOLJFPBYHNISSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=C(C=C2)C(=NO)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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